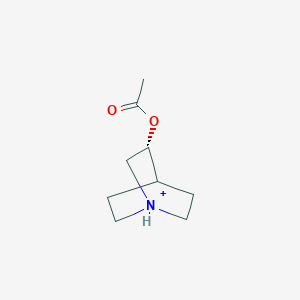(-)-Aceclidine
CAS No.:
Cat. No.: VC14499427
Molecular Formula: C9H16NO2+
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16NO2+ |
|---|---|
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | [(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
| Standard InChI | InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |
| Standard InChI Key | WRJPSSPFHGNBMG-VIFPVBQESA-O |
| Isomeric SMILES | CC(=O)O[C@H]1C[NH+]2CCC1CC2 |
| Canonical SMILES | CC(=O)OC1C[NH+]2CCC1CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(-)-Aceclidine, chemically designated as [(8R)-1-azoniabicyclo[2.2.2]octan-8-yl] acetate, possesses a molecular formula of and a molecular weight of 170.23 g/mol . Its bicyclic structure features a quaternary ammonium group and an acetate ester, which are critical for its pharmacological activity. The compound’s stereochemistry is defined by the R-configuration at the C8 position of the azabicyclo[2.2.2]octane ring, distinguishing it from its S-enantiomer and the racemic mixture .
Table 1: Key Molecular Properties of (-)-Aceclidine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.23 g/mol |
| Stereochemistry | R-configuration at C8 |
| SMILES Notation | Cl.CC(=O)OC1CN2CCC1CC2 |
| InChI Key | LWWSARSTZGNKGV-UHFFFAOYSA-N |
Pharmacological Profile and Mechanism of Action
Receptor Specificity and Signaling Pathways
(-)-Aceclidine functions as a selective agonist of muscarinic acetylcholine receptors (mAChRs), with a preference for the subtype . This receptor subtype is predominantly expressed in the iris sphincter and ciliary muscle, where its activation induces pupil constriction (miosis) and enhances aqueous humor outflow . Unlike non-selective cholinergic agonists such as pilocarpine, (-)-Aceclidine demonstrates minimal activity at and receptors, which are associated with adverse effects like ciliary spasm and brow ache .
The compound’s EC50 for receptor activation is 17.0 µM, a potency that enables therapeutic effects at low concentrations while avoiding receptor saturation . This biphasic response—observed in vitro at concentrations ≤10 µM—explains its efficacy in enhancing trabecular outflow without inducing paradoxical effects at higher doses .
Clinical Efficacy in Presbyopia Management
Phase 3 CLARITY Trials: Key Findings
The CLARITY 1 (NCT05656027), CLARITY 2 (NCT06045299), and CLARITY 3 (NCT05728944) trials evaluated 1.75% aceclidine (LNZ100) in 45–75-year-old participants with presbyopia . While these studies utilized the racemic mixture, the (-)-enantiomer’s dominance in receptor interactions suggests it drives the observed therapeutic effects.
Table 2: Efficacy Outcomes from CLARITY 2 (Vehicle-Controlled Arm)
| Endpoint | Responder Rate (LNZ100) | Vehicle | P-value |
|---|---|---|---|
| ≥3-line improvement in BCDVA at 3h | 71% | 8% | |
| ≥2-line improvement in BCDVA at 3h | 91% | 24% | |
| Duration ≥10h | 40% | 5% |
Participants receiving LNZ100 achieved statistically significant improvements in near vision acuity, with 71% attaining a ≥3-line gain at 3 hours post-dose . These effects correlated with a 1.5–2.0 mm reduction in pupil diameter, optimizing depth of focus without compromising distance vision .
Comparative Analysis with Other Miotic Agents
Pilocarpine: Limitations and Contrasts
Pilocarpine, a non-selective mAChR agonist, achieves miosis through -mediated iris sphincter contraction but also activates receptors in the ciliary body, leading to accommodative spasms in 20–25% of users . In contrast, (-)-Aceclidine’s selectivity minimizes such effects, as evidenced by the absence of accommodative-related adverse events in clinical trials .
Aceclidine Racemate vs. (-)-Enantiomer
While the racemic formulation LNZ100 has demonstrated efficacy, preclinical studies suggest that the (-)-enantiomer may offer enhanced receptor engagement. Molecular dynamics simulations indicate that the R-configuration improves fit within the receptor’s orthosteric site, potentially allowing for dose reduction while maintaining therapeutic effects . Future studies isolating the (-)-enantiomer could validate these predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume